3,3-Difluoro-5-nitro-indoline
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Overview
Description
3,3-Difluoro-5-nitro-indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3,3-Difluoro-5-nitro-indoline typically involves the reduction of 3,3-difluoro-2-oxindoles using a borane-tetrahydrofuran complex . The reaction conditions include the use of silica gel chromatography with dichloromethane/hexanes (3:2 V/V) to obtain a mixture of 5-nitro-3,3-difluoroindoline and 5-nitro-3-fluoroindole . Industrial production methods may involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3,3-Difluoro-5-nitro-indoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-indoline derivatives and substituted indoline compounds .
Scientific Research Applications
3,3-Difluoro-5-nitro-indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Difluoro-5-nitro-indoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3,3-Difluoro-5-nitro-indoline include:
3-Fluoroindole: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitroindole: Lacks the fluorine atoms, affecting its chemical properties and biological activities.
3,3-Difluoroindoline: Lacks the nitro group, leading to different chemical behavior.
Properties
Molecular Formula |
C8H6F2N2O2 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3,3-difluoro-5-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C8H6F2N2O2/c9-8(10)4-11-7-2-1-5(12(13)14)3-6(7)8/h1-3,11H,4H2 |
InChI Key |
BDYHTXALIXFIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
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